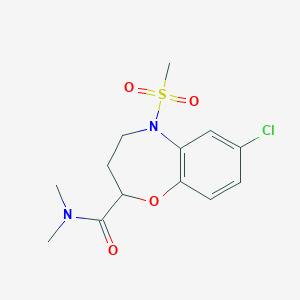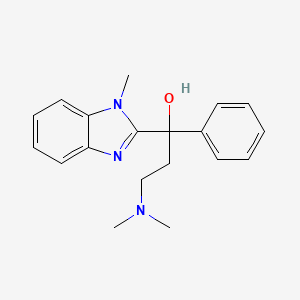
N-(2,3-dimethoxybenzyl)-1,2-diphenylethanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxybenzyl)-1,2-diphenylethanamine oxalate, also known as Methoxphenidine (MXP), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXP is a synthetic compound that was first synthesized in 1989 by a team of chemists led by David E. Nichols. Since then, MXP has gained popularity as a research chemical, and it has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
MXP acts as a non-competitive antagonist of the NMDA receptor, which blocks the binding of glutamate to the receptor and reduces the excitatory neurotransmission in the brain. This leads to a dissociative state characterized by altered perception, hallucinations, and loss of motor coordination. MXP also acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain and produces a euphoric effect.
Biochemical and Physiological Effects
MXP has been shown to produce a range of biochemical and physiological effects, including altered perception, hallucinations, dissociation, euphoria, and sedation. MXP has also been shown to increase heart rate, blood pressure, and body temperature, which can be dangerous at high doses.
実験室実験の利点と制限
MXP has several advantages as a research chemical, including its high potency, selectivity for the NMDA receptor, and low toxicity. However, MXP also has several limitations, including its short duration of action, potential for abuse, and lack of clinical data on its safety and efficacy.
将来の方向性
There are several future directions for research on MXP, including:
1. Investigating the therapeutic potential of MXP for the treatment of depression and other psychiatric disorders.
2. Developing new analogs of MXP with improved pharmacokinetic properties and selectivity for the NMDA receptor.
3. Studying the long-term effects of MXP on the brain and other organ systems, particularly at high doses.
4. Investigating the potential for MXP to produce neurotoxicity or other adverse effects in animal models.
5. Exploring the use of MXP as a tool for studying the NMDA receptor and its role in synaptic plasticity and learning and memory.
Conclusion
In conclusion, MXP is a synthetic dissociative anesthetic drug that has gained popularity as a research chemical. MXP has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Although MXP has several advantages as a research chemical, it also has several limitations and potential risks, and further research is needed to fully understand its safety and efficacy.
合成法
The synthesis of MXP involves the reaction of 1,2-diphenylethanamine with 2,3-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then precipitated with oxalic acid to form the oxalate salt of MXP. The synthesis of MXP is a complex process that requires specialized equipment and expertise in organic chemistry.
科学的研究の応用
MXP has been used in various scientific studies to investigate its potential therapeutic applications. One study found that MXP has a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. Another study showed that MXP has antidepressant-like effects in animal models of depression.
特性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1,2-diphenylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2.C2H2O4/c1-25-22-15-9-14-20(23(22)26-2)17-24-21(19-12-7-4-8-13-19)16-18-10-5-3-6-11-18;3-1(4)2(5)6/h3-15,21,24H,16-17H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUOLWABDLOPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(CC2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-1,2-diphenylethanamine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-difluoro-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}benzamide](/img/structure/B6055301.png)
![methyl 1-cyclopropyl-7-(2-furyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6055307.png)

![3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B6055325.png)
![2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055337.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B6055344.png)
![2-{1-[(2-phenylethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6055362.png)
![N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide](/img/structure/B6055379.png)
![1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B6055385.png)
![N-(3-methoxybenzyl)-3-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)propanamide](/img/structure/B6055390.png)
![5-allyl-6-methyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-4(3H)-pyrimidinone](/img/structure/B6055394.png)

![ethyl 4-{3-[4-(azepan-1-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B6055405.png)
